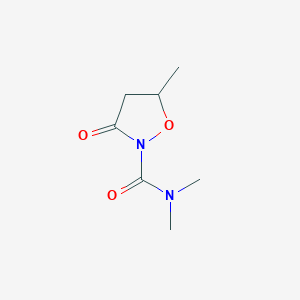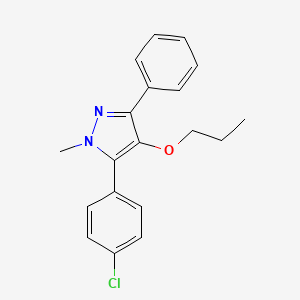
Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a phosphate group attached to a naphthalene ring substituted with chlorine atoms and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate typically involves a multi-step process. One common method includes the phosphorylation of 2,4-dichloronaphthalene with ethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphate ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphate esters play a role.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound’s effects are mediated through its binding to specific sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl 2,4-dichloronaphthalen-1-yl methyl phosphate
- Butan-2-yl 2,4-dichloronaphthalen-1-yl propyl phosphate
- Butan-2-yl 2,4-dichloronaphthalen-1-yl butyl phosphate
Uniqueness
Butan-2-yl 2,4-dichloronaphthalen-1-yl ethyl phosphate is unique due to its specific structural features, such as the combination of a butyl group and a naphthalene ring with chlorine substitutions. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61911-66-8 |
|---|---|
Molecular Formula |
C16H19Cl2O4P |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
butan-2-yl (2,4-dichloronaphthalen-1-yl) ethyl phosphate |
InChI |
InChI=1S/C16H19Cl2O4P/c1-4-11(3)21-23(19,20-5-2)22-16-13-9-7-6-8-12(13)14(17)10-15(16)18/h6-11H,4-5H2,1-3H3 |
InChI Key |
AXKQJXQLYQTLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(OCC)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






silane](/img/structure/B14536495.png)


![[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536520.png)

![Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14536524.png)




